molecular formula C7H12ClNO2S B1464999 (1,1-Dioxo-tetrahydrothiophen-3-yl)-prop-2-ynyl-amine hydrochloride CAS No. 915402-18-5

(1,1-Dioxo-tetrahydrothiophen-3-yl)-prop-2-ynyl-amine hydrochloride

Cat. No. B1464999
M. Wt: 209.69 g/mol
InChI Key: JMSFIQZLOUSPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1-Dioxo-tetrahydrothiophen-3-yl)-prop-2-ynyl-amine hydrochloride, commonly known as DTP-HCl, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of biochemical and physiological processes. DTP-HCl has been used to study various biological processes, such as protein-protein interactions, enzyme kinetics, and the regulation of gene expression. In addition, it has been used in the synthesis of a variety of drugs, including antibiotics and anti-cancer agents.

Scientific Research Applications

DTP-HCl has been widely used in scientific research due to its versatility and ease of use. It has been used as a tool to study a variety of biological processes, such as protein-protein interactions, enzyme kinetics, and the regulation of gene expression. In addition, it has been used to study the structure and function of proteins and to investigate the effects of drugs on the body. It has also been used in the synthesis of a variety of drugs, including antibiotics and anti-cancer agents.

Mechanism Of Action

DTP-HCl acts as a chelating agent, meaning that it binds to metal ions and forms a stable complex. This complex can then be used to study various biochemical and physiological processes. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on the body. In addition, it has been used to study the regulation of gene expression and enzyme kinetics.

Biochemical And Physiological Effects

DTP-HCl has been used to study a variety of biochemical and physiological processes. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on the body. In addition, it has been used to study the regulation of gene expression and enzyme kinetics. It has also been used to study the effects of drugs on the body, such as their ability to inhibit or activate certain enzymes.

Advantages And Limitations For Lab Experiments

The use of DTP-HCl in lab experiments has several advantages. First, it is a highly versatile compound that can be used to study a variety of biochemical and physiological processes. Second, it is relatively easy to use and cost-effective. Third, it is a relatively safe compound, with minimal toxicity. However, there are some limitations to its use in lab experiments. For example, it is not suitable for use in high-temperature or high-pressure environments. Additionally, it is not suitable for use in certain types of experiments, such as those involving the synthesis of drugs.

Future Directions

The use of DTP-HCl in scientific research has a wide range of potential applications. One potential application is its use in the development of new drugs. It could be used to study the effects of drugs on the body, as well as to study the structure and function of proteins involved in drug metabolism. In addition, it could be used to study the regulation of gene expression and enzyme kinetics. Additionally, it could be used to study the effects of drugs on the immune system. Finally, it could be used to study the effects of drugs on the nervous system.

properties

IUPAC Name

1,1-dioxo-N-prop-2-ynylthiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S.ClH/c1-2-4-8-7-3-5-11(9,10)6-7;/h1,7-8H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSFIQZLOUSPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Dioxo-tetrahydrothiophen-3-yl)-prop-2-ynyl-amine hydrochloride

CAS RN

915402-18-5
Record name 3-Thiophenamine, tetrahydro-N-2-propyn-1-yl-, 1,1-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915402-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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